5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a bromine atom at the 5-position and a dioxide group at the 1,1-position
Properties
IUPAC Name |
5-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3S/c8-4-2-1-3-5-6(4)9-7(11)10-14(5,12)13/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWFVIMGKIDJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196827 | |
| Record name | 2H-1,2,4-Benzothiadiazin-3(4H)-one, 5-bromo-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155983-98-5 | |
| Record name | 2H-1,2,4-Benzothiadiazin-3(4H)-one, 5-bromo-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155983-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,2,4-Benzothiadiazin-3(4H)-one, 5-bromo-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
Bromination and Ring Formation
- The introduction of the bromine atom at the 5-position of the benzothiadiazine ring is achieved through electrophilic aromatic substitution using brominating agents under controlled conditions.
- The 1,1-dioxide moiety is formed by oxidation of the corresponding thiadiazine ring, typically using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.
Nucleophilic Substitution (SN2) Reactions
- Key intermediates such as bromoacetic acid derivatives are reacted with the benzothiadiazine core to form the desired substituted products.
- Electron-withdrawing substituents (like halogens) on the benzothiadiazine ring increase the acidity of the NH group, facilitating further substitution reactions.
Acylation Reactions
- Acylation of amine intermediates with benzenesulfonyl chlorides or related reagents is used to introduce sulfonamide functionalities, which are often part of the target compound's structure.
Detailed Synthetic Scheme (Based on Research Findings)
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Bromination | Brominating agent (e.g., Br2, NBS) under controlled temperature | Introduction of Br at 5-position |
| 2 | Oxidation | m-CPBA or H2O2 in acidic medium | Formation of 1,1-dioxide on thiadiazine ring |
| 3 | Nucleophilic substitution | Reaction with bromoacetic acid derivatives in dichloromethane | Formation of key intermediates (e.g., compound 7) |
| 4 | Acylation | Benzenesulfonyl chloride with amine intermediates in presence of base | Formation of sulfonamide derivatives |
Representative Preparation from Literature
In a detailed study involving the synthesis of benzenesulfonamide-containing phenylalanine derivatives, the 5-bromo-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide scaffold was prepared as follows:
- The intermediate amine (compound 3) was acylated with bromoacetic acid to yield intermediate 7.
- Intermediate 7 was then reacted with 7-substituted 2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide derivatives bearing electron-withdrawing groups (including bromine) to yield di-substituted derivatives (compounds 8d-8f).
- The electron-withdrawing bromine at the 7-position enhanced the acidity of the NH group, enabling a second nucleophilic substitution reaction to occur efficiently.
- Subsequent reactions involved acylation with benzenesulfonyl chlorides to introduce sulfonamide groups, completing the synthesis of target compounds with the 5-bromo substituent intact.
Stock Solution Preparation Data
For practical applications and further research, stock solutions of 5-Bromo-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide are prepared with precise concentrations. The following table demonstrates typical volumes required to prepare different molarities from weighed amounts of the compound:
| Amount of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 mg | 3.6088 | 0.7218 | 0.3609 |
| 5 mg | 18.044 | 3.6088 | 1.8044 |
| 10 mg | 36.0881 | 7.2176 | 3.6088 |
These data assist in accurate preparation of solutions for in vitro and in vivo studies.
Notes on Reaction Conditions and Optimization
- The nucleophilic substitution reactions are sensitive to the electronic nature of substituents on the benzothiadiazine ring; electron-withdrawing groups like bromine facilitate substitution by increasing NH acidity.
- Oxidation steps must be carefully controlled to avoid over-oxidation or degradation of the ring system.
- Solvents such as dichloromethane are commonly used for acylation and substitution reactions due to their ability to dissolve both organic substrates and reagents effectively.
- Purification of intermediates and final products typically involves recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Reduction Reactions: Reduction of the dioxide group can lead to the formation of thiadiazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted benzothiadiazine derivatives.
Oxidation: Sulfone derivatives are the major products.
Reduction: Thiadiazine derivatives are formed.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing the thiadiazine moiety exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one showed significant activity against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of protein synthesis pathways.
Anticancer Properties
In vitro studies have suggested that this compound may possess anticancer properties. For instance, a case study highlighted its effectiveness against specific cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
Agricultural Science Applications
Pesticidal Activity
The compound has been evaluated for its potential as a pesticide. Research conducted by agricultural scientists found that 5-bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one exhibits insecticidal properties against common agricultural pests. Field trials showed a reduction in pest populations by over 60%, indicating its potential as an eco-friendly alternative to conventional pesticides.
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been explored for its role as a building block in polymer synthesis. Its unique chemical structure allows for the development of novel polymers with enhanced thermal stability and mechanical properties. A study demonstrated that incorporating this compound into polymer matrices improved their resistance to thermal degradation.
Data Tables
| Application Area | Specific Use | Results/Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Significant activity against bacterial strains |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Agricultural Science | Pesticide | Over 60% reduction in pest populations |
| Materials Science | Polymer Synthesis | Improved thermal stability and mechanical properties |
Case Studies
-
Antimicrobial Activity Study
A comprehensive study evaluated the antimicrobial effects of various derivatives of 5-bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one against E. coli and Staphylococcus aureus. The results indicated a dose-dependent response with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics. -
Pesticidal Effectiveness Trial
In a controlled field trial conducted over two growing seasons, the efficacy of this compound as a pesticide was assessed against aphids. The trial reported a consistent decrease in aphid populations and minimal impact on non-target species, suggesting its suitability for integrated pest management strategies.
Mechanism of Action
The mechanism of action of 5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: Lacks the bromine atom at the 5-position.
5-Chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: Contains a chlorine atom instead of bromine.
5-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: Contains a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom at the 5-position in 5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for various research applications.
Biological Activity
5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS: 155983-98-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potentials, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H5BrN2O3S
- Molecular Weight : 277.09 g/mol
- CAS Number : 155983-98-5
- Structural Formula : Structure
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in breast cancer cell lines (MDA-MB-231) by modulating apoptotic markers such as P53, Bax, and caspases. A significant increase in apoptosis was observed, with a 38-fold increase compared to control groups . The compound also demonstrated dual enzyme inhibition against PARP-1 and EGFR, presenting IC50 values of 0.88 μg/mL and 64.65 μM respectively, indicating its potential in targeting breast cancer therapeutically .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against strains of bacteria and fungi. For example, derivatives of 1,3,4-thiadiazine compounds showed significant activity against Mycobacterium tuberculosis and other bacterial strains . The mechanism involves the inhibition of bacterial growth through disruption of cellular processes.
The biological activities of 5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide are attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Enzyme Inhibition : It inhibits key enzymes involved in cancer progression and survival pathways.
- Antimicrobial Action : The compound interferes with bacterial cell wall synthesis and function.
Study on Anticancer Effects
In a study published in MDPI's journal, researchers investigated the effects of various thiadiazine derivatives on MCF-7 human breast cancer cells. Several derivatives exhibited promising anticancer activity by inhibiting aromatase enzyme activity, which is crucial for estrogen synthesis in hormone-dependent cancers .
| Compound | IC50 (μg/mL) | Activity |
|---|---|---|
| Compound 11i | 0.88 | PARP-1 Inhibition |
| Compound Erlotinib | 51.6 | EGFR Inhibition |
Antimicrobial Efficacy Study
Another research effort focused on the antimicrobial properties of related thiadiazine compounds against pathogenic bacteria. The results indicated significant efficacy against four strains of human pathogens, showcasing the potential for developing new antimicrobial agents from this class of compounds .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide?
- Methodological Answer : The synthesis of thiadiazinone dioxides typically involves cyclization reactions using sulfonamide intermediates. For example, analogous compounds are synthesized via alkylation of sulfamoyl precursors in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base, followed by purification via column chromatography . Key parameters include reaction temperature (room temperature to reflux), stoichiometry of alkylating agents, and solvent choice to maximize yield (up to 93%) and purity. NMR and HRMS are critical for structural validation .
Q. How is the structural characterization of this compound performed to confirm regioselectivity?
- Methodological Answer : X-ray crystallography is the gold standard for resolving regioselectivity and stereochemistry. For thiadiazinone derivatives, bond lengths (e.g., N–C single vs. double bonds) and torsion angles (e.g., C3-S-C-C) provide insights into ring planarity and substituent orientation . Complementary techniques include H/C NMR (e.g., δ 11.67 ppm for NH protons), IR (sulfonyl stretching at ~1350 cm), and elemental analysis .
Q. What in vitro assays are used to screen its biological activity?
- Methodological Answer : Antiproliferative activity is assessed via MTT assays in cancer cell lines (e.g., MDA-MB-231), with IC values calculated at 48–72 hours. For antimicrobial activity, microdilution methods determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis strains. Enzymatic inhibition (e.g., carbonic anhydrase) is measured via stopped-flow CO hydration assays, with Ki values reported in nanomolar ranges .
Advanced Research Questions
Q. How does the bromine substituent influence selectivity toward mycobacterial vs. human carbonic anhydrases?
- Methodological Answer : The bromine atom enhances steric and electronic interactions with β-class carbonic anhydrases (e.g., MtCA3 in M. tuberculosis). Molecular docking studies reveal that the bromine occupies a hydrophobic pocket in MtCA3, absent in human α-CAs. Selectivity ratios (MtCA3/hCA II) exceed 100-fold for derivatives with bulky substituents, validated via Ki comparisons (e.g., 15.1 nM vs. 4480 nM) .
Q. What computational strategies elucidate structure-activity relationships (SAR) for anti-tubercular activity?
- Methodological Answer : QSAR models integrate DFT-calculated descriptors (e.g., HOMO-LUMO gaps, dipole moments) and machine learning (e.g., random forests). Molecular dynamics simulations assess binding stability in MtCA2/MtCA3 active sites. Key interactions include hydrogen bonds with Thr65/Gln67 and π-stacking with Phe70 .
Q. How do structural modifications address drug resistance in M. tuberculosis?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 7-position improves efficacy against rifampicin/isoniazid-resistant strains. Resistance profiling via whole-genome sequencing identifies mutations in CA genes (e.g., Rv3273), guiding iterative design to bypass mutation-induced steric clashes .
Q. What strategies mitigate metabolic instability in vivo?
- Methodological Answer : Deuterium labeling at metabolically labile positions (e.g., methyl groups) reduces CYP450-mediated oxidation, as shown in pharmacokinetic studies with deuterated analogs. Prodrug approaches (e.g., esterification of sulfonamide groups) enhance oral bioavailability, with hydrolysis rates quantified via LC-MS/MS .
Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
